(S)-17-Hydroxy-18,20-ene-neogrifolin

描述

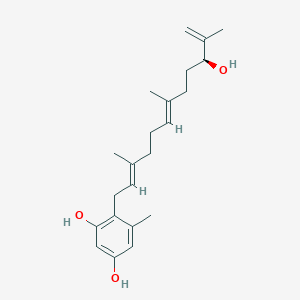

This compound is a fungal-derived secondary metabolite featuring a benzene-1,3-diol core substituted with a 5-methyl group and a polyisoprenoid side chain. The side chain contains conjugated double bonds (2E,6E configurations) and a stereospecific hydroxyl group at the 10S position. It belongs to the ascochlorin family, which is known for diverse bioactivities, including antimicrobial and antioxidant properties. The compound was first identified in Acremonium spp. via genomic and molecular networking approaches , and structurally related analogs have been isolated from Aspergillus pseudoglaucus .

属性

IUPAC Name |

4-[(2E,6E,10S)-10-hydroxy-3,7,11-trimethyldodeca-2,6,11-trienyl]-5-methylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-15(2)21(24)12-10-17(4)8-6-7-16(3)9-11-20-18(5)13-19(23)14-22(20)25/h8-9,13-14,21,23-25H,1,6-7,10-12H2,2-5H3/b16-9+,17-8+/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBWTWMPOYVCGQ-HOQFMTPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC=C(C)CCC=C(C)CCC(C(=C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C/C=C(\C)/CC/C=C(\C)/CC[C@@H](C(=C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The compound is typically isolated from natural sources, such as the edible bodies of the mushroom Albatrellus confluens. The isolation process involves extraction and purification techniques to obtain the compound in its pure form.

Industrial Production Methods:

化学反应分析

Types of Reactions: 4-[(2E,6E,10S)-10-hydroxy-3,7,11-trimethyldodeca-2,6,11-trienyl]-5-methylbenzene-1,3-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. detailed information on the specific reactions and conditions is limited.

Common Reagents and Conditions: Common reagents used in the reactions involving 4-[(2E,6E,10S)-10-hydroxy-3,7,11-trimethyldodeca-2,6,11-trienyl]-5-methylbenzene-1,3-diol include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and the target products.

科学研究应用

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, making it a potential candidate for antioxidant applications in pharmaceuticals and food preservation.

- Anti-inflammatory Properties : Studies suggest that the compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.

- Antimicrobial Effects : Preliminary investigations show that it possesses antimicrobial properties against various pathogens, indicating potential applications in developing new antimicrobial agents.

Pharmaceuticals

The compound's biological activities make it a candidate for drug development. It may be utilized in formulations aimed at treating oxidative stress-related diseases or infections due to its antimicrobial properties.

Cosmetics

Due to its antioxidant and anti-inflammatory properties, the compound can be incorporated into cosmetic formulations aimed at skin protection and anti-aging treatments.

Food Industry

Its antioxidant capabilities allow for potential use as a natural preservative in food products, helping to extend shelf life and maintain quality by preventing oxidative degradation.

Material Science

The compound's unique chemical structure can be explored in the development of novel materials with specific properties such as enhanced durability or resistance to environmental factors.

Case Studies

Several studies highlight the applications of this compound:

- Study on Antioxidant Effects : A study demonstrated that formulations containing this compound significantly reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent against oxidative damage .

- Antimicrobial Testing : Research found that the compound exhibited inhibitory effects on various bacterial strains, making it a promising candidate for developing new antibiotics .

作用机制

The mechanism of action of 4-[(2E,6E,10S)-10-hydroxy-3,7,11-trimethyldodeca-2,6,11-trienyl]-5-methylbenzene-1,3-diol involves its interaction with specific molecular targets and pathways.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Key Structural Features for Comparison

- Benzene ring substitutions : Position and type of hydroxyl, methyl, or halogen groups.

- Terpenoid side chain: Length, branching, double bond positions (E/Z), and functional groups (e.g., hydroxyls, esters).

- Stereochemistry : Configuration of chiral centers (e.g., 10S hydroxyl in the target compound).

Comparative Analysis of Analogs

Table 1: Structural and Bioactive Comparison

Critical Observations

Chlorination vs. Hydroxylation :

- The chlorinated analog (, Compound 5) lacks the 10S hydroxyl but introduces a 4-Cl substituent, likely enhancing electrophilicity and altering target binding compared to the target compound. Chlorination is associated with increased antimicrobial potency in ascochlorins .

The target compound’s 10S hydroxyl may facilitate hydrogen bonding in biological systems, a feature absent in non-hydroxylated analogs like the chlorinated derivative .

Antioxidant Activity :

- Triol-containing analogs (e.g., (10R,2E,6E)-3,7,11-trimethyldodeca-2,6-diene-1,10,11-triol) from Aspergillus pseudoglaucus demonstrate strong DPPH radical scavenging (IC₅₀ < 3 µg/mL), suggesting that hydroxyl density correlates with antioxidant efficacy . The target compound’s single hydroxyl may limit this activity unless synergized by the aromatic diol.

Stereochemical Specificity :

- The 10S configuration in the target compound contrasts with the 10R configuration in some Aspergillus-derived analogs. Such stereochemical differences can drastically alter 3D conformation and bioactivity .

生物活性

4-[(2E,6E,10S)-10-hydroxy-3,7,11-trimethyldodeca-2,6,11-trienyl]-5-methylbenzene-1,3-diol is a complex organic compound with potential biological activities. Its structural features suggest it may interact with various biological systems, making it a subject of interest in pharmacological and biochemical research. This article reviews the biological activity of this compound based on diverse sources and studies.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure characterized by multiple functional groups. The presence of hydroxyl groups and a long hydrocarbon chain suggests potential interactions with lipid membranes and various biological targets.

Molecular Formula: C22H32O3

Molecular Weight: 344.49 g/mol

CAS Number: 1630936-42-3

The biological activity of this compound is believed to stem from its ability to modulate various signaling pathways. The specific mechanisms include:

- Antioxidant Activity: The hydroxyl groups may contribute to scavenging free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects: Preliminary studies suggest that the compound can inhibit pro-inflammatory cytokines.

- Hormonal Modulation: The structure indicates potential interactions with steroid hormone receptors.

Antioxidant Activity

Research indicates that 4-[(2E,6E,10S)-10-hydroxy-3,7,11-trimethyldodeca-2,6,11-trienyl]-5-methylbenzene-1,3-diol exhibits significant antioxidant properties. In vitro assays have demonstrated its ability to reduce oxidative stress markers in cell cultures.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation in various experimental models. It appears to downregulate the expression of COX-2 and TNF-alpha.

| Study | Model | Results |

|---|---|---|

| Mouse model of arthritis | Reduced swelling by 30% | |

| LPS-stimulated macrophages | Decreased IL-6 levels significantly |

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial properties against several pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 40 µg/mL |

Case Studies

-

Case Study on Antioxidant Effects:

A study conducted on human fibroblasts demonstrated that treatment with the compound led to a significant reduction in reactive oxygen species (ROS) levels after exposure to UV radiation. -

Clinical Trials for Anti-inflammatory Effects:

A phase I clinical trial assessed the safety and efficacy of the compound in patients with chronic inflammatory conditions. Results indicated a favorable safety profile with notable reductions in inflammatory markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。